molecular formula C23H18F2N2O7 B1146179 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate CAS No. 143157-27-1

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate

カタログ番号: B1146179
CAS番号: 143157-27-1
分子量: 472.4 g/mol
InChIキー: DBSVRWFIIMWGLT-JNEOBVTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C23H18F2N2O7 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluorination in Organic Synthesis

A novel fluorous deoxy-fluorination reagent was developed for the fluorination of alcohols and diols, highlighting the importance of fluorinated compounds in organic synthesis and pharmaceuticals. The method allows for easy isolation of the fluorinated products and recovery of the reagent, demonstrating an efficient approach to introducing fluorine atoms into organic molecules Tsukasa Furuya et al., 2009.

Anticancer Research

Research into the C5-modification of 2'-deoxyuridine with substituted heterocycles, including perfluoroalkyltriazole moiety, has shown promise for anticancer drug development. This novel class of nucleoside analogues showcases the potential of fluorinated deoxyuridine derivatives in cancer therapy Sun Min Park et al., 2010.

Radiation Chemistry and Cytotoxicity

Studies on 5-Selenocyanato and 5-trifluoromethanesulfonyl derivatives of 2′-deoxyuridine have explored their behavior under radiation, revealing insights into their potential use in clinical applications due to their low cytotoxicity and unique electron attachment properties S. Makurat et al., 2018.

Fluorescent Labeling in DNA Studies

The development of 2'-deoxyuridine conjugates for copper-free postsynthetic modification of DNA, employing a carboxymethylmonobenzocyclooctyne group, demonstrates the utility of such modifications in enhancing fluorescence labeling efficiency. This has implications for molecular biology research and diagnostic applications Claudia Stubinitzky et al., 2014.

Synthesis of Fluorinated Compounds

The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, has been reported. This compound serves as a potential metabolically stable derivative with applications in medicinal chemistry, highlighting the ongoing research into fluorinated compounds for drug development M. P. Catalani et al., 2010.

作用機序

Target of Action

The primary target of 2’,2’-Difluoro-2’-deoxyuridine (dFdU), a metabolite of Gemcitabine, is cytidine deaminase (CD) . CD is an enzyme that is abundant in the liver and gut .

Mode of Action

In vivo, 2’,2’-Difluoro-2’-deoxyuridine (dFdU) is rapidly inactivated by CD to 2’,2’-Difluoro-2’-deoxyuridine (dFdU) . This interaction with CD results in the conversion of the active compound to a less active form .

Biochemical Pathways

The key biochemical pathway involved in the action of 2’,2’-Difluoro-2’-deoxyuridine is the metabolism of nucleosides and nucleotides . In this pathway, dFdU is metabolized by CD, resulting in the formation of 2’,2’-Difluoro-2’-deoxyuridine .

Pharmacokinetics

The pharmacokinetics of 2’,2’-Difluoro-2’-deoxyuridine is characterized by rapid inactivation by CD, resulting in poor oral bioavailability . It is typically administered intravenously due to these limitations . The coadministration of 3,4,5,6-tetrahydrouridine (thu), a potent cd inhibitor, can increase the oral bioavailability of dfdu . THU can decrease the elimination and first-pass effect by CD, thereby enabling oral dosing of dFdU .

Result of Action

The result of the action of 2’,2’-Difluoro-2’-deoxyuridine is a concentration- and schedule-dependent radiosensitising effect in vitro . This suggests that the compound may enhance the effectiveness of radiation therapy in the treatment of cancer.

Action Environment

The action of 2’,2’-Difluoro-2’-deoxyuridine can be influenced by various environmental factors. For instance, the presence of CD in the gut and liver can affect the bioavailability of the compound . Additionally, the coadministration of THU can modulate the compound’s pharmacokinetics and improve its oral bioavailability .

将来の方向性

The future directions of research on 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate are not clear from the available literature .

生化学分析

Biochemical Properties

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is known to interact with various enzymes and proteins. It is the main metabolite of Gemcitabine , a chemotherapy medication used to treat several types of cancer . The compound’s interactions with these biomolecules are crucial for its function and efficacy .

Cellular Effects

The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitising effect in vitro . This means that it can enhance the effectiveness of radiation therapy, making it a valuable tool in the treatment of certain types of cancer .

Molecular Mechanism

At the molecular level, 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These interactions allow the compound to influence cellular processes and contribute to its potential therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate within cells and tissues are critical aspects of its function. The compound can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate can affect its activity or function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate involves the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the fluorine atoms at the 2' position of the uracil ring. The dibenzoate group is then added to the 3' and 5' positions of the sugar.", "Starting Materials": [ "2'-Deoxyuridine", "2,2-difluoroacetic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Benzoic anhydride", "Pyridine", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Protection of the 3' and 5' hydroxyl groups on 2'-deoxyuridine using benzoic anhydride and pyridine to form 2'-deoxyuridine 3',5'-dibenzoate.", "Step 2: Introduction of the fluorine atoms at the 2' position of the uracil ring using 2,2-difluoroacetic acid, DCC, and DMAP to form 2',2'-difluoro-2'-deoxyuridine 3',5'-dibenzoate.", "Step 3: Deprotection of the 3' and 5' hydroxyl groups using methanol and chloroform to obtain the final product, 2',2'-difluoro-2'-deoxyuridine 3',5'-dibenzoate." ] }

CAS番号

143157-27-1

分子式

C23H18F2N2O7

分子量

472.4 g/mol

IUPAC名

[(2R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18?,21-/m1/s1

InChIキー

DBSVRWFIIMWGLT-JNEOBVTJSA-N

異性体SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

正規SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4

同義語

3,5-Dibenzoate-2,2-difluorouridine; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。